
Rubidium(1+);vanadium;hexafluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rubidium(1+);vanadium;hexafluoride is a compound consisting of rubidium ions (Rb^+), vanadium, and hexafluoride ions (F_6^−)
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of rubidium(1+);vanadium;hexafluoride typically involves the reaction of rubidium fluoride (RbF) with vanadium hexafluoride (VF_6). The reaction is carried out under controlled conditions to ensure the formation of the desired compound. The general reaction can be represented as: [ \text{RbF} + \text{VF}_6 \rightarrow \text{RbVF}_6 ]
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using high-purity reactants and advanced equipment to maintain the required reaction conditions. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the desired specifications.
Chemical Reactions Analysis
Types of Reactions: Rubidium(1+);vanadium;hexafluoride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the formation of lower oxidation state products.
Substitution: The hexafluoride ions can be substituted with other ligands under specific conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., oxygen, chlorine), reducing agents (e.g., hydrogen, metals), and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce higher oxidation state vanadium compounds, while reduction may yield lower oxidation state vanadium compounds.
Scientific Research Applications
Rubidium(1+);vanadium;hexafluoride has several scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique properties.
Biology: Studied for its potential biological effects and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic applications, including its role in drug delivery systems.
Industry: Utilized in the production of advanced materials and as a component in specialized industrial processes.
Mechanism of Action
The mechanism of action of rubidium(1+);vanadium;hexafluoride involves its interaction with molecular targets and pathways. The compound can act as a catalyst, facilitating various chemical reactions by lowering the activation energy. It may also interact with biological molecules, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Cesium(1+);vanadium;hexafluoride (CsVF_6): Similar in structure but with cesium instead of rubidium.
Potassium(1+);vanadium;hexafluoride (KVF_6): Similar in structure but with potassium instead of rubidium.
Uniqueness: Rubidium(1+);vanadium;hexafluoride is unique due to the specific properties imparted by the rubidium ion. These properties may include differences in reactivity, stability, and interaction with other molecules compared to similar compounds with different cations.
Properties
CAS No. |
63774-72-1 |
|---|---|
Molecular Formula |
F6RbV-5 |
Molecular Weight |
250.400 g/mol |
IUPAC Name |
rubidium(1+);vanadium;hexafluoride |
InChI |
InChI=1S/6FH.Rb.V/h6*1H;;/q;;;;;;+1;/p-6 |
InChI Key |
CXJNYMLKMCEEAA-UHFFFAOYSA-H |
Canonical SMILES |
[F-].[F-].[F-].[F-].[F-].[F-].[V].[Rb+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



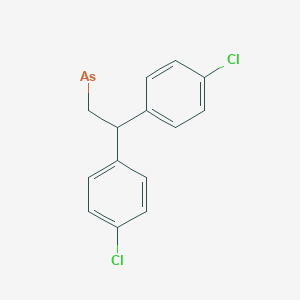
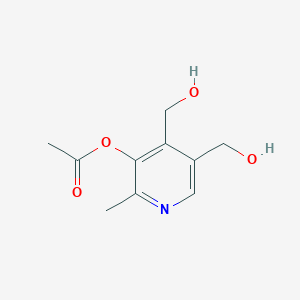

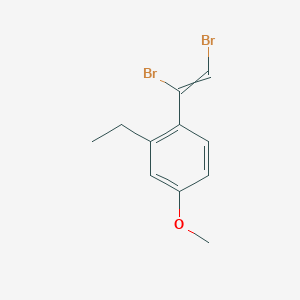
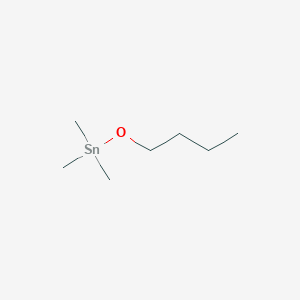
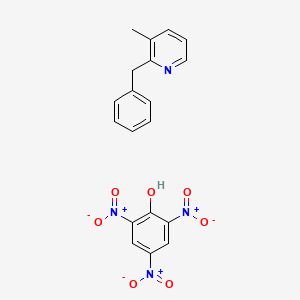
![[3-(4-Chlorophenyl)-2-methylprop-2-en-1-ylidene]propanedioic acid](/img/structure/B14496505.png)
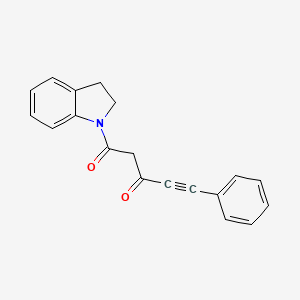
![2,2'-[(2-Nitrophenyl)methylene]bis(5-ethylfuran)](/img/structure/B14496512.png)
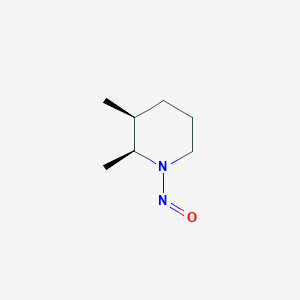
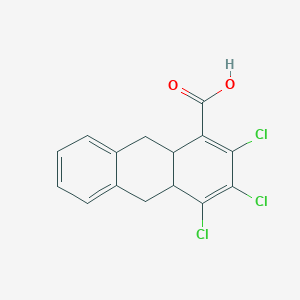
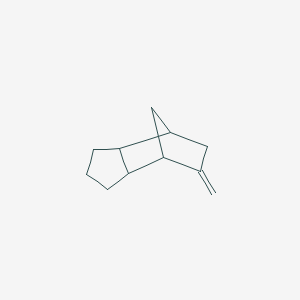
![1H-Benzimidazole, 2-[5-bromo-2-(2-methoxyethoxy)phenyl]-](/img/structure/B14496531.png)
